

Application Notes and Protocols for Chiglitazar Sodium Research in Animal Models

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Compound of Interest

Compound Name: Chiglitazar sodium

Cat. No.: B11935768

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Introduction

Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, concurrently activating PPAR α , PPAR γ , and PPAR δ subtypes.[1][2] This mechanism of action allows for a comprehensive approach to treating type 2 diabetes mellitus (T2DM) by improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation. [3][4] Animal models are indispensable tools for the preclinical evaluation of **Chiglitazar sodium**'s efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing two common rodent models of obesity and T2DM: the monosodium glutamate (MSG) obese rat and the KKAY mouse.

Animal Model Overviews

Monosodium Glutamate (MSG) Obese Rat

The MSG-induced obese rat is a well-established model of non-genetic obesity, insulin resistance, and dyslipidemia.[5][6] Neonatal administration of MSG leads to lesions in the arcuate nucleus of the hypothalamus, resulting in metabolic disturbances in adulthood.[7] This model is particularly useful for studying the effects of therapeutic agents on acquired metabolic syndrome.

KKAY Mouse

The KKAY mouse is a model of obese type 2 diabetes that spontaneously develops hyperglycemia, hyperinsulinemia, and mild obesity.[8][9] This strain was created by introducing the yellow obese gene (Ay) into the KK mouse strain.[10] KKAY mice exhibit pathological changes in the glomeruli that are consistent with the early stages of human diabetic nephropathy, making them a suitable model for studying diabetic complications.[9][11]

Data Presentation: Efficacy of Chiglitazar Sodium

The following tables summarize the quantitative data on the effects of **Chiglitazar sodium** in MSG obese rats and KKAY mice.

Table 1: Effects of **Chiglitazar Sodium** on Metabolic Parameters in MSG Obese Rats

Parameter	Control (Vehicle)	Chiglitazar (5 mg/kg)	Chiglitazar (10 mg/kg)	Rosiglitazone (5 mg/kg)	Reference
Plasma Glucose (mmol/L) - IPGTT 30 min	~18	Significantly lower than control	Significantly lower than control	Significantly lower than control	[5]
Plasma Insulin (mU/L) - Fasting	63.4 ± 9.7	35.0 ± 3.3	23.8 ± 1.6	38.8 ± 3.2	[5]
Insulin Sensitivity Index (ISI)	2.0 ± 0.2	3.7 ± 0.5	5.2 ± 0.4	3.2 ± 0.3	[5]
Plasma Triglyceride (mmol/L)	Elevated	Reduced	Reduced	Reduced	[6]
Total Cholesterol (mmol/L)	Elevated	Reduced	Reduced	Reduced	[6]
Adipocyte Maximal Diameter (µm)	83.00 ± 13.34	72.07 ± 10.00	57.03 ± 7.00	62.4 ± 6.45	[12]

 Table 2: Effects of **Chiglitazar Sodium** on Metabolic Parameters in KKAY Mice

Parameter	Control (Vehicle)	Chiglitazar	Rosiglitazone	Reference
Blood Glucose	Elevated	Comparable lowering effect to Rosiglitazone	Effective in lowering blood glucose	[13]
Body Weight	Increased	No significant increase	-	[13]

Note: Specific quantitative data for Chiglitazar's effect on various parameters in KKAY mice from publicly available literature is limited. The provided information is based on a comparative study.[13]

Experimental Protocols

Induction of MSG Obese Rat Model

Objective: To induce obesity and metabolic syndrome in rats using monosodium glutamate.

Materials:

- Newborn Wistar rat pups
- Monosodium glutamate (MSG)
- Sterile saline solution (0.9% NaCl)
- Tuberculin syringes with 27-gauge needles

Protocol:

- Prepare a 4 g/kg solution of MSG in sterile saline.
- On postnatal days 1, 3, 5, 7, and 9, administer a subcutaneous injection of the MSG solution to the rat pups.[7][14]
- A control group should receive an equivalent volume of sterile saline.

- After weaning, house the rats under standard conditions with ad libitum access to food and water.
- Monitor body weight and food intake regularly. The development of obesity and metabolic abnormalities typically occurs by 12-14 weeks of age.[14]

Oral Glucose Tolerance Test (OGTT) in Mice/Rats

Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Materials:

- Glucose solution (e.g., 50% dextrose)
- Oral gavage needles
- Glucometer and test strips
- Blood collection tubes (e.g., heparinized capillaries)

Protocol:

- Fast the animals overnight (for rats) or for 6 hours (for mice) with free access to water.[3][15]
- Record the baseline blood glucose level (t=0) from a tail vein blood sample.[16]
- Administer a glucose solution orally via gavage. The standard dose is 2 g/kg body weight for mice and 1.5 g/kg for rats.[3][16]
- Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]
- Measure blood glucose levels at each time point using a glucometer.
- Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Insulin Tolerance Test (ITT) in Mice/Rats

Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose disappearance after an insulin challenge.

Materials:

- Human insulin solution
- Sterile saline
- Glucometer and test strips

Protocol:

- Fast the animals for 4-6 hours with free access to water.[15]
- Record the baseline blood glucose level (t=0) from a tail vein blood sample.
- Administer human insulin via intraperitoneal (IP) injection. A typical dose is 0.75 IU/kg for rats and can be adjusted for mice based on their insulin sensitivity.[3][17]
- Collect blood samples at 15, 30, 45, 60, and 90 minutes post-insulin injection.[3]
- Measure blood glucose levels at each time point.
- The rate of blood glucose decline reflects insulin sensitivity.

Euglycemic-Hyperinsulinemic Clamp Study in Mice

Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions. This is considered the gold standard for assessing insulin action in vivo.[18]

Materials:

- Surgical tools for catheter implantation
- Infusion pumps
- Human insulin

- Glucose solution (e.g., 20% dextrose)
- [3-³H]glucose (for measuring glucose turnover)
- Blood glucose analyzer

Protocol:

- **Surgical Preparation:** Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[2][19] Allow animals to recover fully.
- **Fasting:** Fast the mice overnight (12-14 hours).[1]
- **Basal Period:** Infuse [3-³H]glucose for a 90-120 minute equilibration period to assess basal glucose turnover.[1][2]
- **Clamp Period:**
 - Begin a primed-continuous infusion of human insulin.[6]
 - Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant basal level (euglycemia).[18]
 - Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.[2]
- **Data Analysis:** The GIR during the final 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Histological Analysis of Adipose and Liver Tissue

Objective: To assess the morphological changes in adipose tissue (adipocyte size) and liver (steatosis, inflammation, fibrosis) in response to **Chiglitazar sodium** treatment.

Materials:

- 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

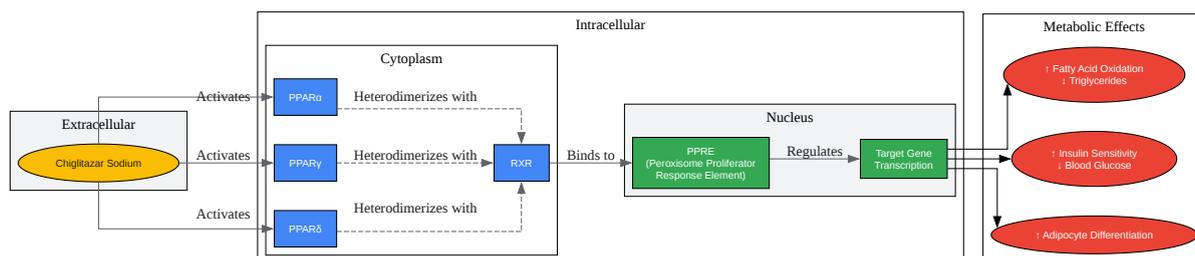
- Ethanol series (for dehydration)
- Xylene
- Paraffin wax
- Microtome
- Hematoxylin and Eosin (H&E) stain
- Masson's trichrome stain (for fibrosis)

Protocol:

- **Tissue Collection and Fixation:** At the end of the treatment period, euthanize the animals and collect adipose (e.g., epididymal fat pad) and liver tissues. Fix the tissues in 4% PFA or 10% neutral buffered formalin for 24 hours.[\[20\]](#)
- **Processing and Embedding:** Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[\[20\]](#)
- **Sectioning:** Cut 4-5 μm thick sections using a microtome.
- **Staining:**
 - **H&E Staining:** Stain sections with hematoxylin and eosin to visualize general morphology, adipocyte size, hepatic steatosis (lipid droplets), and inflammation.
 - **Masson's Trichrome Staining:** Use Masson's trichrome stain to visualize collagen deposition, an indicator of liver fibrosis.[\[21\]](#)
- **Microscopy and Analysis:** Examine the stained sections under a microscope. Adipocyte size can be quantified using image analysis software. The severity of hepatic steatosis, inflammation, and fibrosis can be scored using established histological scoring systems.[\[22\]](#)

Visualizations

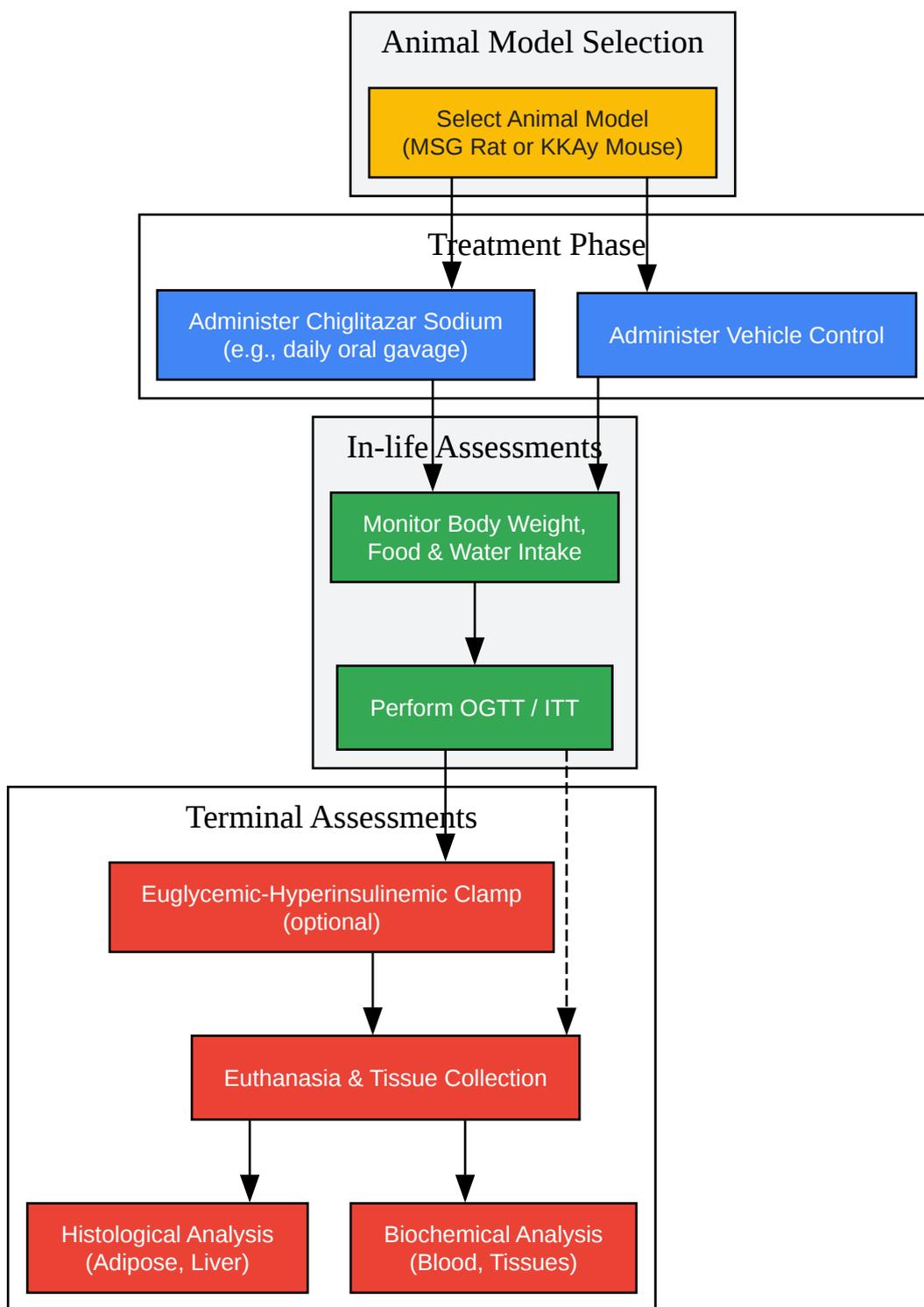
Signaling Pathway of Chiglitazar Sodium



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Caption: **Chiglitazar sodium** activation of PPAR signaling pathways.

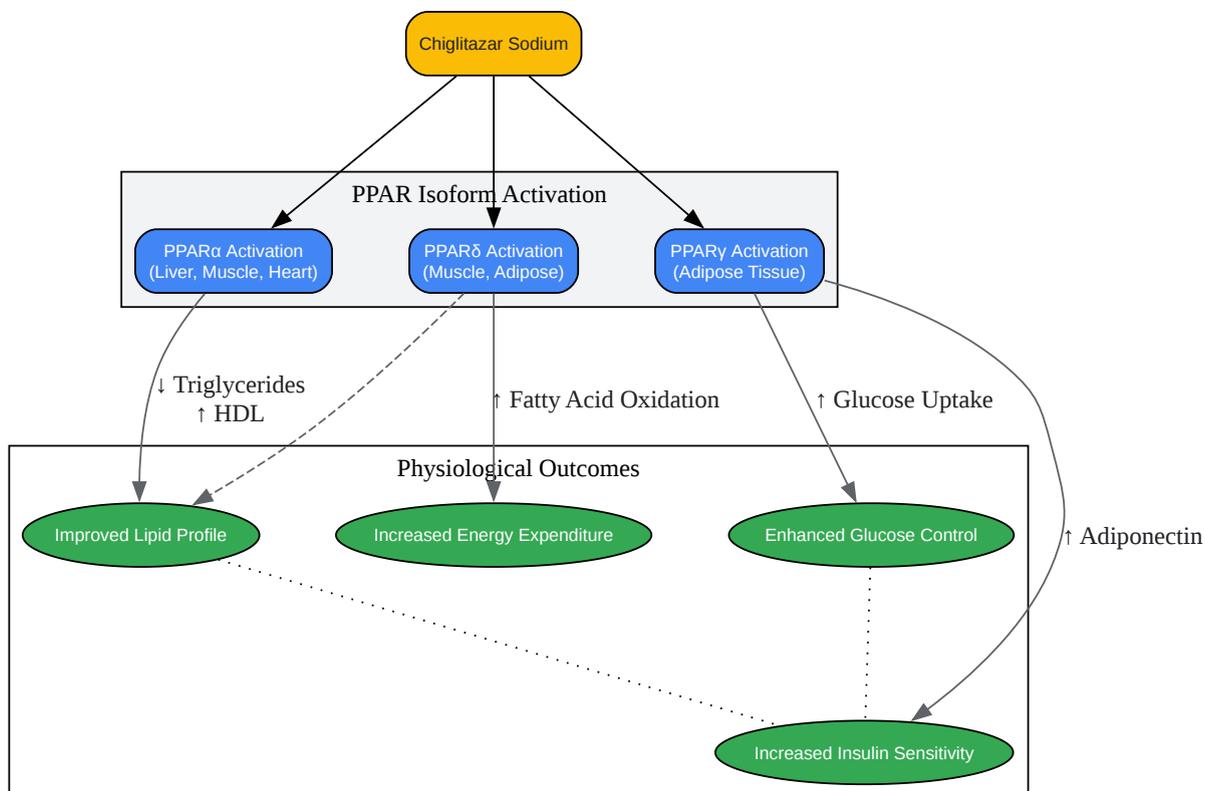
Experimental Workflow for Evaluating Chiglitazar Sodium



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Caption: General experimental workflow for preclinical studies.

Logical Relationship of PPAR Activation and Metabolic Outcomes



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Caption: Relationship between PPAR activation and metabolic benefits.

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